molecular formula C8H11ClN2O2 B579611 2-(3-Nitrophenyl)ethanamine hydrochloride CAS No. 19008-62-9

2-(3-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B579611
CAS No.: 19008-62-9
M. Wt: 202.638
InChI Key: IZWJXFFJQRETII-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of ethanamine, where the ethylamine group is substituted with a 3-nitrophenyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)ethanamine hydrochloride typically involves the nitration of phenethylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Aminophenethylamine.

    Substitution: N-alkyl or N-acyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)ethanamine hydrochloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)ethanamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)ethanamine hydrochloride
  • 4-Nitrophenethylamine hydrochloride
  • 3-Nitrophenethylamine hydrochloride

Uniqueness

2-(3-Nitrophenyl)ethanamine hydrochloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The 3-nitro position provides distinct electronic and steric properties compared to its 2- and 4-nitro counterparts .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

2-(3-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJXFFJQRETII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940548
Record name 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19008-62-9
Record name 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-nitrophenyl)ethan-1-amine hydrochloride
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